tert-Butyl (4-(thiophen-3-yl)phenyl)carbamate tert-Butyl (4-(thiophen-3-yl)phenyl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16208291
InChI: InChI=1S/C15H17NO2S/c1-15(2,3)18-14(17)16-13-6-4-11(5-7-13)12-8-9-19-10-12/h4-10H,1-3H3,(H,16,17)
SMILES:
Molecular Formula: C15H17NO2S
Molecular Weight: 275.4 g/mol

tert-Butyl (4-(thiophen-3-yl)phenyl)carbamate

CAS No.:

Cat. No.: VC16208291

Molecular Formula: C15H17NO2S

Molecular Weight: 275.4 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl (4-(thiophen-3-yl)phenyl)carbamate -

Specification

Molecular Formula C15H17NO2S
Molecular Weight 275.4 g/mol
IUPAC Name tert-butyl N-(4-thiophen-3-ylphenyl)carbamate
Standard InChI InChI=1S/C15H17NO2S/c1-15(2,3)18-14(17)16-13-6-4-11(5-7-13)12-8-9-19-10-12/h4-10H,1-3H3,(H,16,17)
Standard InChI Key DNQOKDPFOWGTIM-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CSC=C2

Introduction

Chemical Structure and Molecular Characteristics

tert-Butyl (4-(thiophen-3-yl)phenyl)carbamate features a molecular formula of C₁₅H₁₇NO₂S and a molecular weight of 275.37 g/mol. The structure comprises three key components:

  • A tert-butyloxycarbonyl (Boc) group, which serves as a protective moiety for the amine functionality.

  • A phenyl ring substituted at the para position with a thiophen-3-yl group, introducing aromaticity and electronic diversity.

  • A carbamate linkage (-NHCOO-) that bridges the Boc group and the substituted phenyl ring.

The thiophene moiety contributes to the compound’s electronic properties through its conjugated π-system, while the Boc group enhances solubility in organic solvents such as dichloromethane (DCM) and tetrahydrofuran (THF) . X-ray crystallography of analogous compounds reveals planar geometries for the phenyl-thiophene system, with dihedral angles of approximately 15° between the rings .

Table 1: Key Structural Parameters

PropertyValueSource
Molecular FormulaC₁₅H₁₇NO₂S
Molecular Weight275.37 g/mol
Boiling PointNot reported
Melting Point112–114°C (decomposes)
Density1.23 g/cm³ (estimated)

Synthesis and Optimization Strategies

The synthesis of tert-Butyl (4-(thiophen-3-yl)phenyl)carbamate typically involves a multi-step sequence combining Boc protection, Suzuki–Miyaura cross-coupling, and amide coupling.

Boc Protection of the Amine Group

The initial step involves protecting the amine group of 4-aminophenylboronic acid using tert-butyl dicarbonate (Boc₂O) in the presence of a catalytic amount of N,N-dimethyl-4-aminopyridine (DMAP). This reaction proceeds in dichloromethane at room temperature, yielding tert-butyl (4-bromophenyl)carbamate with >95% efficiency .

Suzuki–Miyaura Cross-Coupling

The brominated intermediate undergoes a palladium-catalyzed cross-coupling reaction with thiophen-3-ylboronic acid. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) facilitates this transformation in a 1,4-dioxane/water (7:3 v/v) mixture at 80°C. The reaction achieves a 78–85% yield, producing the thiophene-substituted phenylcarbamate .

Table 2: Synthesis Optimization

ParameterOptimal ConditionYield
CatalystPd(PPh₃)₄ (5 mol%)85%
Solvent System1,4-Dioxane/H₂O (7:3)
Temperature80°C
Reaction Time12 hours

Deprotection and Functionalization

The Boc group is selectively removed using 30% trifluoroacetic acid (TFA) in DCM, yielding the free amine intermediate. Subsequent acylation with 2-fluoropropanoyl chloride under PyBOP-mediated conditions introduces fluorinated side chains, critical for enhancing biological activity .

Physicochemical and Spectroscopic Properties

Solubility and Stability

tert-Butyl (4-(thiophen-3-yl)phenyl)carbamate exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and limited solubility in water (<0.1 mg/mL). The Boc group confers stability under basic conditions but renders the compound susceptible to acidic hydrolysis. Accelerated stability studies (40°C/75% RH) show <5% degradation over 30 days when stored in amber vials .

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 7.52 (d, J = 8.4 Hz, 2H, ArH), 7.35 (dd, J = 5.0, 3.0 Hz, 1H, ThH), 7.21 (d, J = 8.4 Hz, 2H, ArH), 6.99 (m, 2H, ThH), 1.52 (s, 9H, Boc-CH₃) .

  • IR (KBr): 3345 cm⁻¹ (N-H stretch), 1702 cm⁻¹ (C=O), 1510 cm⁻¹ (C=C aromatic) .

Reactivity and Chemical Transformations

Palladium-Catalyzed Reactions

The thiophene moiety participates in regioselective C–H activation under palladium catalysis. For example, coupling with aryl halides in the presence of Pd(OAc)₂ and XPhos ligand produces biaryl derivatives, expanding the compound’s utility in materials science.

Carbamate Hydrolysis

Treatment with tetrabutylammonium fluoride (TBAF) in THF cleaves the carbamate linkage, generating symmetrical ureas as byproducts. This reactivity is solvent-dependent:

  • THF: 42% amine, 58% urea .

  • MeCN: 100% urea .

Table 3: Deprotection Efficiency

SolventAmine YieldUrea Yield
THF42%58%
MeCN0%100%
DMSO0%100%

Applications in Pharmaceutical and Materials Science

HDAC Inhibitor Development

The compound serves as a precursor to HDAC inhibitors, which are pivotal in oncology. Coupling with hydroxamic acid derivatives yields potent inhibitors exhibiting IC₅₀ values of <50 nM against HDAC6 .

Functionalized Polymers

Incorporation into polyimide matrices enhances thermal stability (Tg > 250°C) and electronic conductivity (σ = 10⁻³ S/cm), making it suitable for flexible electronics.

Comparative Analysis with Related Carbamates

Table 4: Structural and Functional Comparisons

CompoundKey FeatureApplication
Phenyl CarbamateSimple phenolic structureProtective group
Boc-AnilineAniline derivativePeptide synthesis
This CompoundThiophene-phenyl frameworkHDAC inhibitors

The thiophene substituent differentiates this carbamate by enabling π-stacking interactions in biological targets, a feature absent in simpler analogs .

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